![molecular formula C14H19NO3 B6639972 N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6639972.png)
N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide, also known as KPT-330, is a small molecule inhibitor that targets the nuclear export protein XPO1. XPO1 plays a critical role in the export of tumor suppressor proteins from the nucleus, making it an attractive target for cancer therapy.
Mechanism of Action
N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide works by inhibiting the nuclear export protein XPO1, which is responsible for exporting tumor suppressor proteins out of the nucleus. By blocking XPO1, N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide allows these proteins to remain in the nucleus, where they can function as tumor suppressors and prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and reduce the number of cancer stem cells. In addition, N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide is its ability to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide has some limitations for lab experiments, including its low solubility in water and its potential to interact with other proteins in the cell.
Future Directions
There are several future directions for research on N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide. One area of focus is the development of more potent and selective inhibitors of XPO1. Another area of interest is the use of N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide in combination with other cancer treatments to improve overall efficacy. In addition, further studies are needed to better understand the mechanisms of action of N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide and its potential applications in other diseases beyond cancer.
Synthesis Methods
N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-(2-hydroxyethoxy)benzoic acid with cyclopentanone in the presence of a base, followed by the addition of a coupling agent and an amine. The resulting product is then purified using column chromatography to obtain N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide in high purity.
Scientific Research Applications
N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide is effective against a wide range of cancer types, including solid tumors and hematological malignancies. In addition, N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-9-10-18-13-7-5-12(6-8-13)15-14(17)11-3-1-2-4-11/h5-8,11,16H,1-4,9-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFZBKQLMCMJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.